molecular formula C12H14BrF2N B8149040 1-(5-Bromo-2-methylbenzyl)-3,3-difluoropyrrolidine

1-(5-Bromo-2-methylbenzyl)-3,3-difluoropyrrolidine

Cat. No.: B8149040
M. Wt: 290.15 g/mol
InChI Key: GEVWCQVXVAVPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methylbenzyl)-3,3-difluoropyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 5-bromo-2-methylbenzyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylbenzyl)-3,3-difluoropyrrolidine typically involves multiple steps, starting with the preparation of the 5-bromo-2-methylbenzyl precursor. This precursor can be synthesized by bromination of 2-methylbenzoic acid using liquid bromine and a catalyst such as iron(III) chloride . The resulting 5-bromo-2-methylbenzoic acid is then subjected to a coupling reaction with a suitable pyrrolidine derivative under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methylbenzyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-(5-Bromo-2-methylbenzyl)-3,3-difluoropyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylbenzyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-2-methylbenzyl)-3,3-difluoropyrrolidine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-[(5-bromo-2-methylphenyl)methyl]-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N/c1-9-2-3-11(13)6-10(9)7-16-5-4-12(14,15)8-16/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVWCQVXVAVPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.